2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including thiophene, furan, and dibenzo[b,e][1,4]diazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can yield the corresponding alcohol .
Scientific Research Applications
2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: Similar in structure but lacks the thiophene and furan moieties.
Dibenzo[b,d]thiophene: Similar in structure but lacks the furan moiety.
Dithieno[3,2-b2′,3′-d]thiophene: Contains thiophene rings but lacks the dibenzo[b,e][1,4]diazepine core.
Uniqueness
The uniqueness of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide lies in its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C26H27N3O3S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-(9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C26H27N3O3S/c1-26(2)13-19-24(21(30)14-26)25(22-10-6-12-33-22)29(20-9-4-3-8-18(20)28-19)16-23(31)27-15-17-7-5-11-32-17/h3-12,25,28H,13-16H2,1-2H3,(H,27,31) |
InChI Key |
OMMIMVMRFBLCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CO4)C5=CC=CS5)C(=O)C1)C |
Origin of Product |
United States |
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